Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate

Description

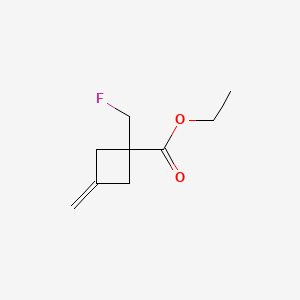

Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a strained four-membered ring system with a fluoromethyl group at position 1 and a methylidene substituent at position 2. The fluorine atom introduces electronegativity and lipophilicity, while the methylidene group contributes to ring strain and reactivity.

Properties

Molecular Formula |

C9H13FO2 |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H13FO2/c1-3-12-8(11)9(6-10)4-7(2)5-9/h2-6H2,1H3 |

InChI Key |

PZRYBRXZIAFIHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(=C)C1)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-bromo-2-methylpropanoate with a fluoromethylating agent in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (C₁₂H₂₀FNO₄)

- Key Features: Substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a fluorine atom on the cyclobutane ring. Molecular weight: 261.29 g/mol . Exhibits conformational rigidity due to the Boc group, which may stabilize the cyclobutane ring against ring-opening reactions.

- Comparison: The Boc-amino group in this compound contrasts with the fluoromethyl group in the target compound, leading to differences in polarity and hydrogen-bonding capacity. The fluorine atom at position 3 (vs. position 1 in the target compound) alters steric and electronic effects on the ester moiety.

Ethyl 1-methyl-3-methylenecyclobutanecarboxylate (C₉H₁₄O₂, CAS 54244-73-4)

- Key Features: Contains a methyl group at position 1 and a methylidene group at position 3. Molecular weight: 154.21 g/mol .

- Comparison: Replacement of the methyl group with a fluoromethyl group in the target compound introduces electronegativity, likely increasing metabolic stability and altering solubility.

Research Findings and Implications

- Fluorine Effects: The fluoromethyl group in the target compound is expected to enhance metabolic stability compared to non-fluorinated analogs like Ethyl 1-methyl-3-methylenecyclobutanecarboxylate, as seen in fluorinated pharmaceuticals .

- Ring Strain : The methylidene group in both the target compound and Ethyl 1-methyl-3-methylenecyclobutanecarboxylate increases ring strain, favoring participation in [2+2] cycloadditions or radical reactions.

Biological Activity

Ethyl 1-(fluoromethyl)-3-methylidenecyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and relevant case studies.

Compound Overview

- Chemical Structure : this compound features a cyclobutane ring with a fluoromethyl group and a carboxylate functional group, making it a unique candidate for biological activity assessment.

- Molecular Formula : C₉H₁₁F O₂

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclobutane ring and subsequent modifications to introduce the fluoromethyl and ethyl carboxylate groups. Specific methodologies may vary, but they generally leverage established synthetic pathways in organic chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, highlighting the potential of this compound in developing new antibiotics.

Insecticidal Activity

The compound's structural features suggest potential insecticidal activity. Research into related compounds has demonstrated effectiveness against Aedes aegypti larvae, a primary vector for dengue and Zika viruses. The biological evaluation of such compounds often includes determining LC50 values, which indicate the concentration lethal to 50% of the test population.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally analogous compounds have indicated low toxicity levels in mammalian cell lines, suggesting that this compound may also possess a favorable safety profile.

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Antimicrobial Properties | Compounds similar to this compound showed effective inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL. | Suggests potential for development as an antibiotic agent. |

| Insecticidal Activity Evaluation | Related compounds demonstrated LC50 values of 28.9 ± 5.6 µM against Aedes aegypti larvae after 24 hours. | Indicates potential use in vector control strategies for mosquito-borne diseases. |

| Cytotoxicity Testing | No significant cytotoxic effects observed in human peripheral blood mononuclear cells at concentrations up to 5200 µM. | Supports the hypothesis of a favorable safety profile for further development. |

Research Findings

The biological activity of this compound is being actively researched, with findings suggesting its utility in various therapeutic areas:

- Antibacterial Properties : Compounds with similar structures have been shown to inhibit bacterial growth effectively.

- Insecticidal Potential : The compound's structure may confer larvicidal properties against disease vectors.

- Low Toxicity : Initial cytotoxicity studies suggest that it may be safe for use in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.